molecular formula C9H9NO6 B8559679 2,3-Dimethoxy-6-nitrobenzoic acid

2,3-Dimethoxy-6-nitrobenzoic acid

Cat. No. B8559679
M. Wt: 227.17 g/mol
InChI Key: MSEFOJHLQKTCGQ-UHFFFAOYSA-N
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Patent
US08058431B2

Procedure details

To a solution of 23.4 g (104 mmol) 6-nitro-2,3-dimethoxy-benzoic acid in ethanol 2.5 g Pd/C were added and treated with 1 bar H2 for 24 h. The catalyst was removed by filtration over Celite, the solution evaporated, the residue was dissolved in 300 ml dioxane and lyophilized.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([C:10]([OH:12])=[O:11])=[C:8]([O:13][CH3:14])[C:7]([O:15][CH3:16])=[CH:6][CH:5]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[C:9]([C:10]([OH:12])=[O:11])=[C:8]([O:13][CH3:14])[C:7]([O:15][CH3:16])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=C1C(=O)O)OC)OC
Name
Quantity
2.5 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 1 bar H2 for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over Celite
CUSTOM
Type
CUSTOM
Details
the solution evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 300 ml dioxane

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C(=C1C(=O)O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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